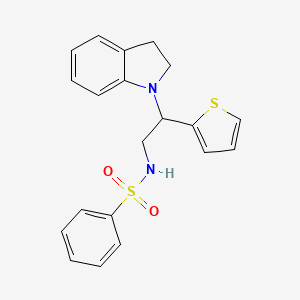
N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide is a complex organic compound featuring an indoline moiety, a thiophene ring, and a benzenesulfonamide group
Synthetic Routes and Reaction Conditions:
Indoline Synthesis: The indoline core can be synthesized through the reduction of indole derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Thiophene Derivatives: Thiophene rings can be introduced through reactions such as the Gewald reaction, which involves the condensation of α-ketoesters with elemental sulfur and ammonia.
Benzenesulfonamide Formation: The benzenesulfonamide group can be introduced by reacting aniline derivatives with benzenesulfonyl chloride in the presence of a base like pyridine.
Industrial Production Methods: Industrial-scale synthesis of this compound would likely involve optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially at the thiophene ring or the indoline moiety.
Reduction: Reduction reactions can be performed on the sulfonamide group or other functional groups present in the molecule.
Substitution Reactions: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Reagents like halogens (Br2, Cl2) and strong bases (NaOH, KOH) are typically employed.
Major Products Formed:
Oxidation Products: Sulfoxides, sulfones, and carboxylic acids.
Reduction Products: Amines and alcohols.
Substitution Products: Halogenated derivatives and alkylated compounds.
科学的研究の応用
Chemistry: This compound can be used as a building block in organic synthesis, particularly in the construction of complex molecules with biological activity. Biology: It may serve as a ligand for various receptors or enzymes, potentially influencing biological pathways. Medicine: The compound could be explored for its pharmacological properties, such as anti-inflammatory, antioxidant, or anticancer activities. Industry: It may find applications in material science, such as in the development of new polymers or coatings.
作用機序
The exact mechanism of action would depend on the specific biological target. For instance, if the compound acts as an enzyme inhibitor, it would bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. Molecular targets could include enzymes, receptors, or other proteins involved in disease pathways.
類似化合物との比較
N-(2-(indolin-1-yl)phenyl)pyrazine-2-carboxamide: This compound shares the indoline moiety but has a different aromatic group.
N-(Indolin-1-yl)nicotinamide: Another indoline derivative with a nicotinamide group instead of a benzenesulfonamide group.
Uniqueness: N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide is unique due to its combination of indoline, thiophene, and benzenesulfonamide groups, which may confer distinct chemical and biological properties compared to similar compounds.
This compound's multifaceted nature makes it a valuable subject for further research and development across various scientific disciplines.
特性
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S2/c23-26(24,17-8-2-1-3-9-17)21-15-19(20-11-6-14-25-20)22-13-12-16-7-4-5-10-18(16)22/h1-11,14,19,21H,12-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHBXWFKAQZVBIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=CC=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














